![molecular formula C15H19BO2 B2873551 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 749869-98-5](/img/structure/B2873551.png)
2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Indenyl compounds are a class of organic compounds that contain an indenyl group, which is a hydrocarbon group derived from indene . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of indenyl compounds often involves various chemical reactions such as reductive amination, oxidation, and reduction . The specific synthesis pathway would depend on the exact structure of the target compound.Molecular Structure Analysis
The molecular structure of indenyl compounds can be analyzed using various analytical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Indenyl compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
Indenyl compounds generally have low volatility, low acute toxicity, and high thermal stability. They are relatively stable and soluble in most organic solvents.Scientific Research Applications
Organic Synthesis
1H-Indene-2-boronic acid pinacol ester: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The ester acts as a boron-based reagent that pairs with various halides or pseudohalides under catalytic conditions, typically palladium, to form the desired products.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to synthesize indene derivatives that have potential medicinal properties . These derivatives are explored for their biological activities, which may include anti-inflammatory, analgesic, or anticancer effects. The boronic ester serves as a key intermediate in the creation of these bioactive molecules.
Material Science
The boronic ester is also significant in material science, where it’s used to develop organic electronic materials . Its unique structure allows for the creation of pi-conjugated systems that are essential for organic semiconductors, which have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis
1H-Indene-2-boronic acid pinacol ester: plays a role in catalysis, especially in the development of chiral catalysts . These catalysts are crucial for asymmetric synthesis, which is the process of creating chiral molecules with a particular spatial arrangement. The ester can be transformed into ligands that bind to metals and induce chirality in the resulting metal complexes.
Agrochemical Development
In the agrochemical industry, this compound is instrumental in synthesizing pesticides and herbicides . The boronic ester can be incorporated into molecules that interact with specific biological targets in pests and weeds, leading to the development of new, more effective agrochemicals.
Diagnostic Agents
Lastly, 1H-Indene-2-boronic acid pinacol ester is used in the creation of diagnostic agents . It can be part of sensors or probes that detect the presence of biomolecules or chemical substances. Its boronic acid moiety has a high affinity for diols, which are present in sugars, making it useful for glucose sensing in diabetic care.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s boronic ester group plays a crucial role in this process, acting as a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The result is a new carbon-carbon bond, which is a fundamental process in organic synthesis and drug design .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to have good bioavailability . They are also known to be susceptible to hydrolysis, especially in the presence of 1,2- and 1,3-diols .
Result of Action
The primary result of the action of 1H-Indene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in drug design and other areas of organic chemistry .
Action Environment
The efficacy and stability of 1H-Indene-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s susceptibility to hydrolysis can be affected by the presence of diols in the environment . Additionally, the success of the Suzuki–Miyaura coupling reaction can depend on the presence of a suitable palladium catalyst and a suitable halide or pseudohalide .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNFPJNICWOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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